molecular formula C16H32O3 B12751000 Butylene glycol laurate CAS No. 180680-00-6

Butylene glycol laurate

Cat. No.: B12751000
CAS No.: 180680-00-6
M. Wt: 272.42 g/mol
InChI Key: OVFAVSHTEIQRPQ-UHFFFAOYSA-N
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Description

Butylene glycol laurate is a chemical compound that belongs to the glycol family. It is an ester formed from butylene glycol (1,3-butanediol) and lauric acid (dodecanoic acid). This compound is widely used in the cosmetic industry due to its emollient, emulsifying, and skin-conditioning properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butylene glycol laurate is synthesized through an esterification reaction between butylene glycol and lauric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures (typically around 150-200°C) under reduced pressure to enhance the removal of water. The product is then purified through distillation to obtain high-purity this compound .

Mechanism of Action

Butylene glycol laurate exerts its effects primarily through its ability to modify the interfacial tension between immiscible liquids, such as oil and water. This property allows it to act as an emulsifier, promoting the formation of stable emulsions. Additionally, its emollient properties help to soften and smooth the skin by forming a protective barrier that retains moisture .

Comparison with Similar Compounds

Properties

CAS No.

180680-00-6

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

2-hydroxybutyl dodecanoate

InChI

InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-16(18)19-14-15(17)4-2/h15,17H,3-14H2,1-2H3

InChI Key

OVFAVSHTEIQRPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CC)O

Origin of Product

United States

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